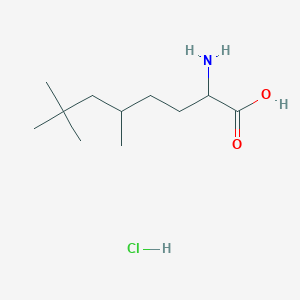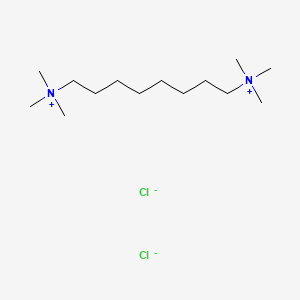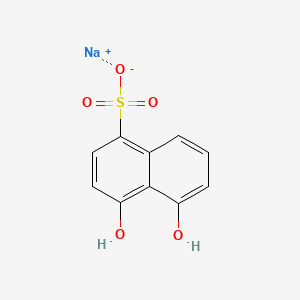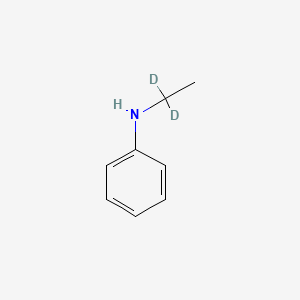
N-Ethyl-1,1-D2-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1,1-D2-aniline is a deuterated derivative of N-ethyl aniline, characterized by the presence of two deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-1,1-D2-aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of aniline with ethyl halides under basic conditions. Another method includes the reduction of nitrobenzene derivatives followed by alkylation with ethylating agents .
Industrial Production Methods
Industrial production of N-ethyl aniline typically involves the reaction of aniline with ethylene in the presence of a catalyst. For the deuterated version, deuterated ethylene or deuterated aniline can be used to introduce the deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,1-D2-aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Parent aniline and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Ethyl-1,1-D2-aniline is used in a variety of scientific research applications:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-1,1-D2-aniline involves its interaction with various molecular targets. In chemical reactions, the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Ethylaniline: The non-deuterated version, commonly used in similar applications but without the isotopic labeling.
N-Methylaniline: Another alkylated aniline, differing in the alkyl group attached to the nitrogen atom.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom
Uniqueness
N-Ethyl-1,1-D2-aniline’s uniqueness lies in its deuterium atoms, which provide distinct advantages in tracing and mechanistic studies. The presence of deuterium can significantly alter reaction kinetics, making it a valuable tool for researchers .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
123.19 g/mol |
IUPAC Name |
N-(1,1-dideuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i2D2 |
InChI Key |
OJGMBLNIHDZDGS-CBTSVUPCSA-N |
Isomeric SMILES |
[2H]C([2H])(C)NC1=CC=CC=C1 |
Canonical SMILES |
CCNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
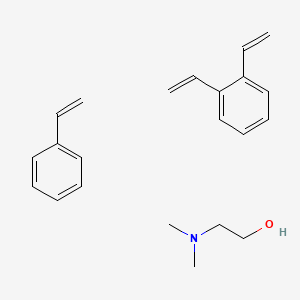
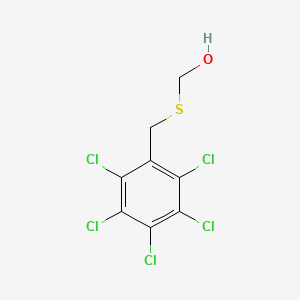
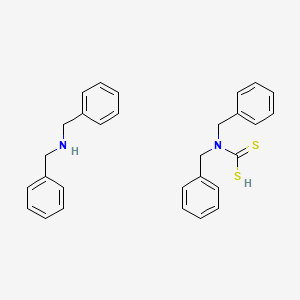
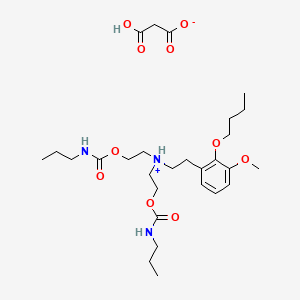
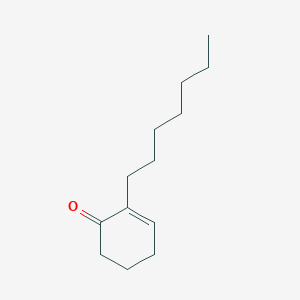
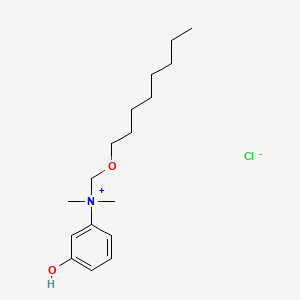
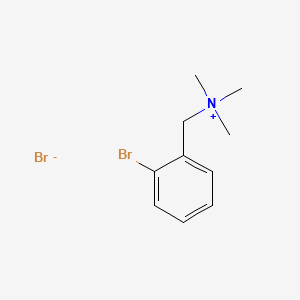
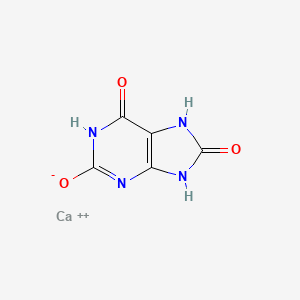

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
